1-Chloro-4-ethynylbenzene
Overview
Description
1-Chloro-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is a derivative of benzene, where a chlorine atom and an ethynyl group are substituted at the para positions. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
1-Chloro-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-chloro-4-iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial production methods may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
1-Chloro-4-ethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation, to form 1-chloro-4-ethylbenzene.
Coupling Reactions: It can undergo coupling reactions like the Sonogashira reaction to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials, such as conductive polymers and liquid crystals.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynylbenzene largely depends on its chemical reactivity. In coupling reactions, the ethynyl group forms carbon-carbon bonds through palladium-catalyzed processes. The chlorine atom can be displaced in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediate complexes and transition states that facilitate the overall transformation .
Comparison with Similar Compounds
1-Chloro-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-ethynylbenzene: Similar in structure but with a bromine atom instead of chlorine, it exhibits different reactivity and reaction conditions.
1-Chloro-4-iodobenzene: Contains an iodine atom instead of an ethynyl group, used in different coupling reactions.
4-Chlorophenylacetylene: Another name for this compound, highlighting its acetylene group
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions, making it a versatile compound in organic synthesis and material science .
Properties
IUPAC Name |
1-chloro-4-ethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZJRTMTKGYJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-71-7 | |
Record name | Benzene, 1-chloro-4-ethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26797-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90236275 | |
Record name | Benzene, 1-chloro-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-73-4 | |
Record name | Benzene, 1-chloro-4-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-ethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-ethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of chlorine in 1-chloro-4-ethynylbenzene influence its formation during combustion processes?
A1: Research suggests that the presence of chlorine in this compound is directly related to its formation during the combustion of chlorinated aromatic compounds. Specifically, the thermal decomposition of 4-chlorobiphenyl (4-CB) under conditions mimicking fires and waste combustion has been shown to yield this compound as a byproduct [, ]. This suggests that the chlorine atom present in the parent molecule (4-CB) is retained in some of the breakdown products, including this compound.
Q2: this compound has been identified as a product in the thermal breakdown of 4-chlorobiphenyl. What other classes of compounds are formed alongside it during this process?
A2: The thermal decomposition of 4-chlorobiphenyl produces a complex mixture of products. Alongside this compound, researchers have identified other halogenated aromatic compounds, including chlorophenols, chlorobenzenes, and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) []. Additionally, non-halogenated aromatic compounds like benzaldehyde, naphthalene, 3-ethylbenzaldehyde, and benzofuran have also been detected [].
Q3: Can this compound be used as a building block in organometallic chemistry?
A3: Yes, this compound can act as a reagent in organometallic synthesis. Research shows that it can react with a ruthenium complex, [η5:σ-Me2C(C5H4)(C2B10H10)]Ru(NH2Prn)2, leading to the formation of a specific type of organometallic compound called an enamine complex []. This highlights the potential of this compound as a synthon in the creation of more complex molecular architectures.
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